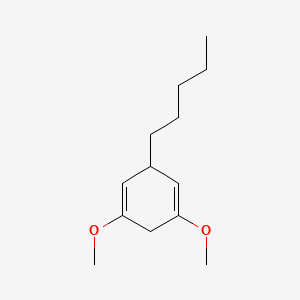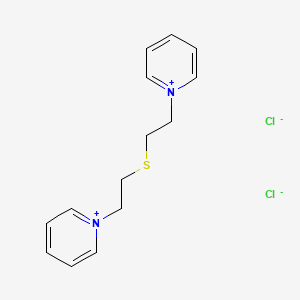
Pyridinium, thiodiethylenedi-, dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, thiodiethylenedi-, dichloride is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. Pyridinium salts are characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, thiodiethylenedi-, dichloride typically involves the reaction of pyridine with thiodiethylenediol in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, thiodiethylenedi-, dichloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyridine ring and the thiodiethylenediol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions are common, with reagents such as sodium hydroxide and potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridinium N-oxide derivatives, while reduction reactions may produce pyridinium derivatives with reduced nitrogen atoms .
Scientific Research Applications
Pyridinium, thiodiethylenedi-, dichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyridinium, thiodiethylenedi-, dichloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. For example, it can inhibit the activity of certain enzymes by forming a stable complex with the enzyme, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
Pyridinium chloride: Similar in structure but lacks the thiodiethylenediol moiety.
Cetylpyridinium chloride: A quaternary ammonium compound with a long alkyl chain, used primarily as an antiseptic.
Pyridinium dichromate: Used as an oxidizing agent in organic synthesis.
Uniqueness
Pyridinium, thiodiethylenedi-, dichloride is unique due to the presence of the thiodiethylenediol moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various applications.
Properties
CAS No. |
63906-23-0 |
|---|---|
Molecular Formula |
C14H18Cl2N2S |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
1-[2-(2-pyridin-1-ium-1-ylethylsulfanyl)ethyl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C14H18N2S.2ClH/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16;;/h1-10H,11-14H2;2*1H/q+2;;/p-2 |
InChI Key |
BGNCHGXETMOHQN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=[N+](C=C1)CCSCC[N+]2=CC=CC=C2.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-[3-[[3-[(2S)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14491230.png)

![4'-[Chloro(phenyl)methyl]-3-nitro-1,1'-biphenyl](/img/structure/B14491239.png)
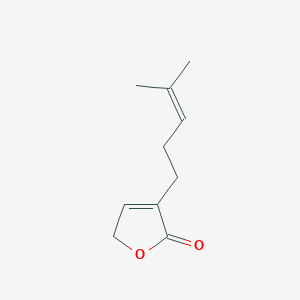
![6-Methyl-8-phenyl-2-oxa-6,8,10-triazaspiro[4.5]decane-1,7,9-trione](/img/structure/B14491253.png)

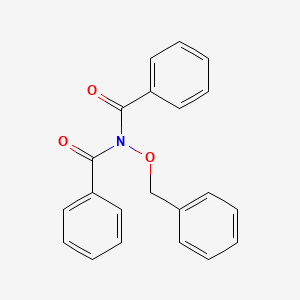
![1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide](/img/structure/B14491282.png)
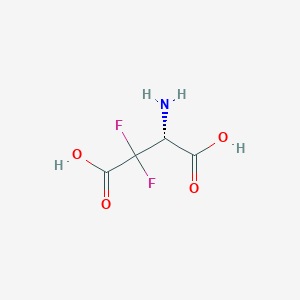
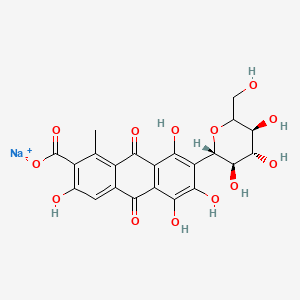
![Benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol](/img/structure/B14491297.png)
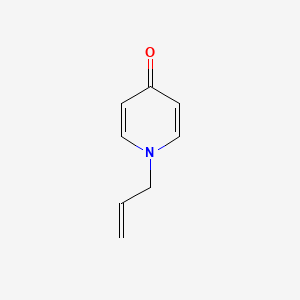
![Carbamic acid, [3-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14491301.png)
